molecular formula C15H16N2 B166471 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- CAS No. 130964-01-1

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-

Cat. No. B166471
M. Wt: 224.3 g/mol
InChI Key: UJTDSOLEQLKCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” is a chemical compound with the molecular formula C15H16N2 . It is also known as N1-Phenylbenzene-1,2-diamine .

Scientific Research Applications

Synthetic Aspects and Biological Activities

  • Benzodiazepines, synthesized using o-phenylenediamine, demonstrate significant biological activities, including anticonvulsant, anti-anxiety, sedation, and hypnotic effects. Such compounds are crucial in pharmaceutical industries, highlighting the importance of synthetic strategies for these biologically active moieties (Teli et al., 2023).

Chemical Inhibitors and Pharmacodynamics

  • Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the selectivity of these inhibitors in pharmacological studies. This research informs drug interaction and metabolism studies, underlining the significance of chemical specificity in therapeutic applications (Khojasteh et al., 2011).

Drug Discovery and Medicinal Chemistry

  • The exploration of phenylpiperazine derivatives in medicinal chemistry has led to late-stage clinical trials for CNS disorders. This research underscores the versatility of specific chemical scaffolds in drug discovery and the potential for new therapeutic fields (Maia et al., 2012).

Environmental and Analytical Chemistry

  • Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the environmental impact and biodegradation of these preservatives. Such research is vital for understanding the environmental persistence and potential endocrine-disrupting effects of synthetic compounds (Haman et al., 2015).

Pharmacological Profiles

  • Investigations into benzothiazepines highlight their diverse bioactivities, including antihypertensive and calcium channel blocker effects. This research illustrates the broad therapeutic potential of benzothiazepine derivatives and the importance of structure-activity relationships in drug design (Dighe et al., 2015).

properties

IUPAC Name

2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTDSOLEQLKCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378003
Record name 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-

CAS RN

130964-01-1
Record name 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.24 g of ortho-phenylenediamine was dissolved in 30 ml of dimithylformaide, to the solution were added 2.07 g of potassium carbonate and 1.52 g of cinnamyl chloride, and the mixture was stirred overnight at a room temperature. After adding 100 ml of water, the reaction mixture was extracted twice with 100 ml and 50 ml of chloroform, and the extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure The resulting residue was applied to a silica gel column and eluted with chloroform, to obtain 2.0 g of the title compound as light brown crystals.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.24 g of ortho-phenylenediamine was dissolved in 30 ml of dimethylformamide, to the solution were added 2.07 g of potassium carbonate and 1.52 g of cinnamyl chloride, and the mixture was stirred overnight at a room temperature. After adding 100 ml of water, the reaction mixture was extracted twice with 100 ml and 50 ml of chloroform, and the extract was washed with a saturated sodium chloride aqueous solution, dried over magnesium sulfate and evaporated to remove the solvent under a reduced pressure. The resulting residue was applied to a silica gel column and eluted with chloroform, to obtain 2.0 g of the title compound as light brown crystals.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.